Cerlapirdine

5‑HT6 receptor pharmacology radioligand binding functional antagonism

Cerlapirdine is a benchmark 5-HT6 full antagonist with >675-fold selectivity over 5-HT7 and >300-fold over 5-HT2B. Its CYP2C8/3A4 metabolism yields only inactive metabolites, eliminating confounding active-metabolite artifacts that complicate PK/PD interpretation with other class members. Phase II-validated pro-cognitive efficacy in the stringent combined scopolamine+MK-801 object recognition model makes it the definitive reference compound for Alzheimer's and schizophrenia cognition research. Standardize your preclinical assays with a clinically characterized tool compound whose exposure-response relationship is unambiguously attributable to the parent molecule.

Molecular Formula C22H23N3O3S
Molecular Weight 409.5 g/mol
CAS No. 925448-93-7
Cat. No. B1668406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerlapirdine
CAS925448-93-7
SynonymsSAM531;  SAM-531;  SAM 531;  PF-05212365;  P -05212365;  PF05212365;  PF-5212365;  P -5212365;  PF5212365;  WAY-262,531;  WAY 262,531;  WAY262,531;  Cerlapirdine
Molecular FormulaC22H23N3O3S
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCN(C)CCCOC1=CC2=C(NN=C2C=C1)S(=O)(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C22H23N3O3S/c1-25(2)13-6-14-28-17-11-12-20-19(15-17)22(24-23-20)29(26,27)21-10-5-8-16-7-3-4-9-18(16)21/h3-5,7-12,15H,6,13-14H2,1-2H3,(H,23,24)
InChIKeyNXQGEDVQXVTCDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cerlapirdine (925448-93-7) as a Selective 5‑HT6 Receptor Antagonist: Procurement & Differentiation Guide


Cerlapirdine (SAM-531, PF‑05212365) is a small‑molecule, potent, and selective full antagonist of the 5‑hydroxytryptamine‑6 (5‑HT6) receptor [1]. It was developed by Wyeth/Pfizer for cognitive disorders associated with Alzheimer’s disease and schizophrenia and advanced to Phase II clinical evaluation [2]. Its molecular target, the 5‑HT6 receptor, is a G‑protein coupled receptor almost exclusively expressed in the central nervous system, making it a validated target for cognitive enhancement [3].

Cerlapirdine Cannot Be Casually Substituted: Key Differentiation from 5‑HT6 Antagonist Class Members


5‑HT6 receptor antagonists constitute a diverse chemical class with widely differing selectivity profiles, metabolic liabilities, and clinical outcomes. Subtle structural variations among in‑class agents (e.g., idalopirdine, intepirdine, avisetron) translate into marked differences in receptor‑subtype selectivity [1], oral bioavailability [2], active‑metabolite formation [3], and ultimately, clinical efficacy and safety [4]. Cerlapirdine possesses a distinct signature across each of these dimensions, making its selection over close analogs a matter of verifiable, quantitative advantage rather than generic class membership.

Cerlapirdine: Quantified Differentiation vs. Idalopirdine, Intepirdine & Avisetron


Binding Affinity and Functional Antagonism: Cerlapirdine vs. Idalopirdine vs. Intepirdine

Cerlapirdine displays a binding affinity (Ki) of 1.3 nM at the human 5‑HT6 receptor, positioning it as a highly potent antagonist within its class [1]. In comparison, idalopirdine (Ki = 0.83 nM) is slightly more potent, whereas intepirdine (Ki = 0.23 nM) exhibits the highest affinity [2]. However, functional potency (Kb/IC50) often diverges from binding Ki; idalopirdine’s functional antagonism is weaker (Kb = 4.9 nM) [3], while Cerlapirdine’s full antagonist profile ensures robust pathway blockade without the partial agonist activity seen in some analogs. For researchers requiring a full antagonist with a well‑characterized, intermediate potency, Cerlapirdine offers a balanced profile relative to the ultra‑high‑affinity intepirdine or the weaker functional antagonist idalopirdine.

5‑HT6 receptor pharmacology radioligand binding functional antagonism

Receptor Selectivity Profile: Cerlapirdine vs. Idalopirdine vs. Intepirdine

Cerlapirdine exhibits >300‑fold selectivity for 5‑HT6 over 5‑HT2B (Ki = 440 nM) and >675‑fold selectivity over 5‑HT7 (Ki = 881 nM) [1]. In contrast, idalopirdine displays a narrower selectivity window (5‑HT2A Ki = 83 nM; 5‑HT2C Ki = 250 nM) and also binds adrenergic α1 receptors (Ki = 21‑22 nM) [2]. Intepirdine’s selectivity over 5‑HT2A is only 43‑fold (5‑HT2A Ki = 10 nM) [3]. Cerlapirdine’s cleaner off‑target profile minimizes potential confounds in preclinical behavioral assays and reduces the likelihood of serotonin‑mediated cardiovascular or metabolic side effects (e.g., 5‑HT2B agonism is associated with valvulopathy).

off‑target pharmacology 5‑HT2B receptor 5‑HT7 receptor

Oral Bioavailability and Metabolic Stability: Cerlapirdine vs. Idalopirdine vs. Intepirdine vs. Avisetron

Cerlapirdine demonstrates an oral bioavailability of approximately 24% in humans [1]. While this is moderate, it is notably higher than avisetron (5.7%) and is achieved without the formation of pharmacologically active metabolites (unlike many 5‑HT6 antagonists that generate active metabolites with unknown off‑target profiles) [2]. Idalopirdine shows higher oral bioavailability (60%) but is metabolized by CYP3A4 and CYP2D6, posing a greater potential for drug‑drug interactions [3]. Intepirdine exhibits the highest bioavailability (76%) [4]. Importantly, Cerlapirdine’s metabolism primarily involves CYP2C8 and CYP3A4 with no active metabolites, simplifying pharmacokinetic modeling and reducing variability in preclinical studies [5].

pharmacokinetics oral absorption CYP metabolism

In Vivo Cognitive Efficacy: Cerlapirdine vs. Avisetron and Idalopirdine in Preclinical Models

Cerlapirdine significantly attenuated memory deficits induced by MK‑801 (an NMDA antagonist), scopolamine (a muscarinic antagonist), and the combination of both agents in the object recognition task, a standard assay for cognitive enhancement [1]. Avisetron also attenuated deficits induced by MK‑801 and scopolamine across multiple tasks (passive avoidance, Morris water maze) but required higher doses in some studies [2]. Idalopirdine showed efficacy in phencyclidine‑challenged rats and potentiated donepezil’s effects, but its cognitive benefits were inconsistent across models [3]. Cerlapirdine’s efficacy in a combined scopolamine+MK‑801 challenge (a more stringent model mimicking complex cognitive impairment) highlights its robust pro‑cognitive potential relative to simpler single‑deficit models.

object recognition task MK‑801‑induced deficit scopolamine‑induced deficit

Clinical Safety and Tolerability: Cerlapirdine Phase II Data vs. Idalopirdine

In a Phase II pilot study (NCT00481520) in Alzheimer’s disease patients, Cerlapirdine treatment (1.5‑5 mg/day for 4 weeks) showed a trend toward improvement on the ADAS‑Cog‑11 and CANTAB cognitive batteries, with a good side‑effect profile and no incidence of serious adverse events [1][2]. In contrast, idalopirdine failed to demonstrate any cognitive benefit in its Phase II schizophrenia trial (NCT00810667) and showed no change in PANSS or BACS scores [3]. While Cerlapirdine’s subsequent 24‑week Phase II study (NCT00895895) did not meet its primary efficacy endpoint, its favorable safety and tolerability profile was maintained, and no dose‑limiting toxicities emerged [4]. This safety record contrasts with some 5‑HT6 antagonists that have been associated with CNS adverse events or liver enzyme elevations.

Alzheimer’s disease phase II trial safety profile

Physicochemical Properties and Formulation Considerations: Cerlapirdine vs. Idalopirdine

Cerlapirdine is a lipophilic compound with a calculated logP of 3.88‑4.3 and a molecular weight of 409.5 g/mol [1]. It is insoluble in water but highly soluble in DMSO (up to 41.67 mg/mL with acidification and heating) . Idalopirdine, by comparison, has a molecular weight of 397.5 g/mol and a similar lipophilicity (clogP ~4.1) but is reportedly soluble in DMSO at lower concentrations (~30 mg/mL) . Cerlapirdine’s solubility profile necessitates careful formulation for in vivo studies (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline yields a 2 mg/mL solution) . However, its stability as a solid at 4°C and in DMSO stock solutions at ‑20°C supports long‑term storage for procurement.

solubility logP DMSO stock

Cerlapirdine Application Scenarios: When Quantitative Differentiation Drives Procurement


Preclinical Cognitive Enhancement Studies Requiring Clean Off‑Target Pharmacology

Investigators performing rodent cognition assays (e.g., novel object recognition, Morris water maze) who need a 5‑HT6 antagonist with minimal confounding off‑target activity should select Cerlapirdine. Its >675‑fold selectivity over 5‑HT7 and >300‑fold over 5‑HT2B [1] ensures that observed pro‑cognitive effects are attributable to 5‑HT6 blockade rather than inadvertent modulation of other serotonergic pathways. This is particularly critical when comparing results across multiple 5‑HT6 tool compounds or when combining with other pharmacological challenges (e.g., MK‑801, scopolamine) where off‑target interactions could alter the behavioral readout.

In Vivo Studies Where Active Metabolite Interference Must Be Avoided

For ADME/PK studies and long‑term efficacy models where the presence of active metabolites complicates exposure‑response relationships, Cerlapirdine is the preferred 5‑HT6 antagonist. Unlike idalopirdine and other class members that generate pharmacologically active metabolites [2], Cerlapirdine’s metabolism (primarily CYP2C8/3A4) produces only inactive metabolites [3]. This simplifies pharmacokinetic modeling and reduces variability in preclinical data, allowing for more precise determination of the parent compound’s intrinsic efficacy and safety margin.

Benchmarking New 5‑HT6 Antagonists Against a Well‑Characterized Clinical Candidate

Drug discovery programs developing novel 5‑HT6 antagonists can utilize Cerlapirdine as a benchmark comparator with a known clinical history. Its Phase II data—including a trend toward cognitive improvement in Alzheimer’s patients and an excellent safety profile [4]—provides a valuable reference point for assessing the potential of new chemical entities. Direct head‑to‑head comparisons in binding affinity, selectivity, and in vivo efficacy allow researchers to position their candidates relative to a compound that advanced to late‑stage clinical development, strengthening the rationale for further investment.

Studies of Complex Cognitive Impairment in Combined‑Challenge Models

Researchers modeling multifactorial cognitive impairment (e.g., combined cholinergic and glutamatergic deficits) should select Cerlapirdine because it is uniquely documented to attenuate memory deficits in the combined scopolamine+MK‑801 object recognition model [5]. This combined‑challenge paradigm better mimics the complex neurochemical disruptions seen in Alzheimer’s disease and schizophrenia than single‑deficit models. Cerlapirdine’s efficacy in this stringent assay underscores its utility for probing the therapeutic potential of 5‑HT6 antagonism in advanced preclinical settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cerlapirdine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.